N-(2-Quinolyl)acrylamide is an organic compound characterized by a quinoline moiety attached to an acrylamide group. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development. The interaction between the quinoline structure and the acrylamide functionality can lead to diverse chemical behaviors, making it a subject of interest for various synthetic and biological applications.
The compound can be synthesized through several methods, with various literature sources detailing specific synthetic routes and their efficiencies. Notably, N-(2-quinolyl)acrylamide derivatives have been explored in the context of their biological activities, including potential inhibition of histone deacetylases, which are implicated in cancer progression .
N-(2-Quinolyl)acrylamide belongs to the class of compounds known as acrylamides, which are characterized by the presence of an acryl group (vinyl group attached to a carbonyl) linked to an amine. Additionally, it is classified as an N-heterocyclic compound due to the presence of the quinoline ring system.
The synthesis of N-(2-quinolyl)acrylamide can be accomplished through various methodologies, including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and concentration of reactants to optimize yield and minimize side reactions. For instance, using polar aprotic solvents can enhance solubility and reactivity.
N-(2-Quinolyl)acrylamide features a distinct molecular structure consisting of a quinoline ring attached to an acrylamide group. The molecular formula is , with a molecular weight of approximately 176.18 g/mol.
Key structural data include:
N-(2-Quinolyl)acrylamide can participate in various chemical reactions:
The efficiency of these reactions often depends on factors such as solvent choice, temperature, and the presence of catalysts or additives that can influence reactivity.
The mechanism by which N-(2-quinolyl)acrylamide exerts its biological effects often involves interactions at the molecular level with specific biological targets. For example, its derivatives have been shown to inhibit histone deacetylases through binding interactions that alter gene expression profiles associated with cancer progression .
Experimental data suggest that structural modifications on the quinoline ring can significantly affect the potency and selectivity of these compounds towards their biological targets.
Relevant data from analyses indicate that N-(2-quinolyl)acrylamide exhibits moderate lipophilicity, which may influence its pharmacokinetic properties.
N-(2-Quinolyl)acrylamide has several applications in scientific research:
Quinoline-acrylamide hybrids originated from the systematic optimization of natural alkaloids like camptothecin, evolving into synthetically tractable scaffolds with tunable target specificity. Early work focused on appended acrylamide warheads to quinoline-based kinase inhibitors (e.g., afatinib’s 4-anilinoquinoline core), enabling irreversible inhibition of tyrosine kinases. This design strategy addressed the pharmacokinetic limitations of reversible inhibitors by forming permanent covalent bonds with non-catalytic cysteine residues near ATP-binding sites [3] [5]. Key developmental milestones include:
Table 1: Evolution of Key Quinoline-Acrylamide Hybrids
Compound | Core Modification | Target Profile | Clinical Milestone | |
---|---|---|---|---|
Afatinib | 4-Anilinoquinoline + acrylamide | EGFR (irreversible) | FDA-approved (2013) | |
Compound 6h | 2-Quinolyl + 4-nitrophenylacrylamide | VEGFR-2 (IC~50~ = 36 nM) | Preclinical optimization | |
Compound 8i | 6-Bromoquinoline-acrylamide | PI3Kα (IC~50~ = 0.50 nM) | Phase I candidate | |
2-(Phenylsulfonyl) derivatives | Sulfone linker + N-hydroxyacrylamide | HDAC1-3 (nM inhibition) | In vivo xenograft efficacy | [4] |
The integration of computational docking (e.g., DFG-out conformation sampling) and bioisosteric replacement (sulfone linkers replacing carbonyls) further refined target engagement, as evidenced by 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides exhibiting 58.8% tumor growth inhibition in vivo [4] [8].
Acrylamide’s α,β-unsaturated carbonyl system enables Michael addition with nucleophilic cysteines in kinase catalytic domains, forming irreversible thioether adducts. This confers three key advantages:
In N-(2-quinolyl)acrylamide derivatives, the acrylamide’s electrophilicity is fine-tuned through aryl substituents:
Table 2: Structure-Reactivity Relationships of Acrylamide Warheads
Acrylamide Substituent | Kinase Target | k~inact~/K~i~ (M~−1~s~−1~) | Selectivity Index | |
---|---|---|---|---|
4-Nitrophenyl | VEGFR-2 | 4,200 | 85× vs. FGFR1 | |
4-Chlorophenyl | EGFR | 1,800 | 37× vs. Src | |
3,5-Bis(trifluoromethyl)phenyl | HDAC6 | 9,500 | 12,500× vs. HDAC1 | [4] [15] |
Mechanistically, acrylamide-quinoline conjugates like compound 10i induce apoptosis via caspase-7 upregulation (8.7-fold vs. controls) and G1-phase cell cycle arrest, confirming target engagement beyond mere kinase inhibition [1] [8].
The quinoline nucleus provides a planar heteroaromatic framework that mimics purine bases, facilitating ATP-competitive kinase binding. Its nitrogen atom forms critical H-bonds with hinge-region residues (e.g., Met793 in EGFR, Met1160 in c-Met), while substitution patterns modulate:
Quinoline-acrylamides demonstrate polypharmacology across key oncogenic pathways:
Table 3: Quinoline-Acrylamide Targets in Oncogenic Pathways
Target Pathway | Quinoline Interaction | Biological Consequence | Representative Compound | |
---|---|---|---|---|
EGFR signaling | H-bond with Met793, covalent Cys797 | Caspase-9 upregulation (7.4-fold) | 6h | [1] |
PI3K/mTOR axis | Hydrophobic contact with Val851 | Downregulation of p-Akt(Thr308) | 8i | [2] |
HDAC-mediated epigenetics | Zinc chelation, Tyr1004 H-bond | Histone hyperacetylation (3×) | 17 | [4] |
Angiogenesis (VEGFR-2) | DFG-out conformation stabilization | Reduced microvessel density (60%) | 10i | [8] |
Structural plasticity enables molecular glue effects: Quinoline-acrylamides like 1-(4-aminophenyl)-3-arylurea conjugates induce protein-protein interactions between VEGFR-2 and downstream adaptors, suppressing ERK/MAPK signaling [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0